molecular formula C10H16F3NO2 B2607965 Tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate CAS No. 1342482-41-0

Tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate

Cat. No. B2607965
CAS RN: 1342482-41-0
M. Wt: 239.238
InChI Key: WKEARQZAEMUMLL-UHFFFAOYSA-N
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Description

Tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate is a chemical compound with the CAS Number: 1342482-41-0 . It has a molecular weight of 239.24 . It is available in liquid form .


Molecular Structure Analysis

The Inchi Code for Tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate is 1S/C10H16F3NO2/c1-8(2,3)16-7(15)9(10(11,12)13)4-5-14-6-9/h14H,4-6H2,1-3H3 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

Tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate is a liquid at room temperature . It has a molecular weight of 239.24 . The compound is typically stored at 4°C .

Scientific Research Applications

Agrochemicals and Crop Protection

Tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate (TFMP) and its derivatives find significant use in protecting crops from pests. Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) stands out as a crucial intermediate for several crop-protection products . The trifluoromethyl group enhances the biological activity of these compounds, making them effective against pests.

Pharmaceuticals and Drug Development

TFMP derivatives also play a role in pharmaceuticals. For instance, selinexor , an FDA-approved drug, begins its synthesis with 3,5-bis(trifluoromethyl)benzonitrile as a key intermediate . Additionally, the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to the biological activities of TFMP derivatives.

Functional Materials and Chemical Properties

Fluorinated organic compounds, including TFMP derivatives, have revolutionized various fields. Their effects on biological activities and physical properties are well-documented. In particular, the trifluoromethyl group imparts distinct characteristics to TFMP compounds, making them valuable in functional materials .

Anticonvulsant Activity

Researchers have explored the anticonvulsant properties of pyrrolidine derivatives. Notably, the non-aromatic substituent (sec-butyl) at position 3 of the pyrrolidine-2,5-dione ring positively influences anticonvulsant activity . TFMP derivatives may contribute to this field as well.

Synthetic Methods and Cyclocondensation Reactions

Various synthetic methods exist for TFMP derivatives. For example, the cyclocondensation reaction using a trifluoromethyl-containing building block leads to the formation of 2,3,5-DCTF, a critical intermediate . Researchers continue to explore novel synthetic routes.

Other Potential Applications

While the above fields highlight key applications, it’s worth noting that TFMP’s unique properties may lead to discoveries in other areas. As research progresses, we may uncover additional uses for this intriguing compound.

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .

properties

IUPAC Name

tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO2/c1-8(2,3)16-7(15)9(10(11,12)13)4-5-14-6-9/h14H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEARQZAEMUMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCNC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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